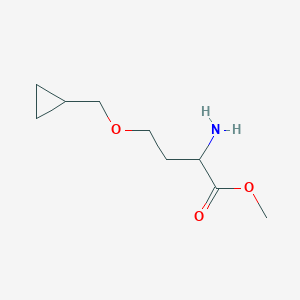
Methyl o-(cyclopropylmethyl)homoserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(cyclopropylmethoxy)butanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(cyclopropylmethoxy)butanoate can be achieved through several methods. One common approach involves the reaction of 2-amino-4-(cyclopropylmethoxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-4-(cyclopropylmethoxy)butanoate may involve large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(cyclopropylmethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-4-(cyclopropylmethoxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(cyclopropylmethoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The cyclopropylmethoxy group may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-methylbutanoate: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
Ethyl 2-amino-4-(cyclopropylmethoxy)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-amino-4-(cyclopropylmethoxy)pentanoate: Similar structure but with an additional carbon in the backbone.
Uniqueness
Methyl 2-amino-4-(cyclopropylmethoxy)butanoate is unique due to the presence of the cyclopropylmethoxy group, which can impart specific chemical and biological properties. This group may enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-amino-4-(cyclopropylmethoxy)butanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)4-5-13-6-7-2-3-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
ZDVGXLIQXGVRAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCOCC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















